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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine

Cat. No.: B045044

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the
versatile reagent, 5-Bromo-2-fluoropyridine. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols
are also provided to ensure reproducibility of the spectral data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,
IR, and MS analyses of 5-Bromo-2-fluoropyridine.

Table 1: *H NMR Spectral Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz

8.34 d 2.5 1H H-6

7.95 ddd 88,7.4,25 1H H-4

6.93 dd 8.8,3.1 1H H-3

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8) ppm Assignment
162.8 (d, 2JCF = 240.2 Hz) c-2

149.8 (d, 3JCF = 7.7 Hz) C-6

142.0 (d, 3JCF = 8.4 H2) C-4

115.5 (d, 4JCF = 4.1 Hz) C-5

110.1 (d, 2JCF = 38.5 Hz) C-3

Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Table 3: IR AbsorptionData

Wavenumber (cm—?) Intensity Assignment

3080 Weak C-H stretch (aromatic)

1605, 1570, 1465 Medium-Strong (_::C/C:N stretehing (aromatic
ring)

1260 Strong C-F stretch

1120 Medium C-H in-plane bending

870 Strong C-H out-of-plane bending

680 Medium C-Br stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
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miz Relative Abundance (%) Assighment

[M]* (Molecular ion, bromine

175/177 100 sotopes)
146/148 20 [M-HF]*
96 35 [M-Br]*
69 40 [CaH2F]*

lonization Method: Electron Impact (El)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-Bromo-2-fluoropyridine (approximately 20 mg) was prepared in deuterated
chloroform (CDCls, 0.7 mL). The spectra were recorded on a Bruker Avance 400 MHz
spectrometer.

e 1H NMR: The proton NMR spectrum was acquired with a 30° pulse angle, a relaxation delay
of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 scans were co-added
and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e 13C NMR: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse
sequence. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of
1.5 seconds were employed. A total of 1024 scans were accumulated. Chemical shifts are
reported in ppm relative to the solvent peak of CDCls (77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped
with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of neat 5-Bromo-
2-fluoropyridine was placed directly onto the ATR crystal. The spectrum was recorded over
the range of 4000-600 cm~* with a resolution of 4 cm~*. A total of 32 scans were averaged to
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obtain the final spectrum. A background spectrum of the clean, empty ATR crystal was
recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a gas chromatograph coupled to a mass
spectrometer (GC-MS) using electron impact (El) ionization. A dilute solution of 5-Bromo-2-
fluoropyridine in dichloromethane was injected into the GC.

e Gas Chromatography: An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 pm film
thickness) was used. The oven temperature was programmed from 50°C (held for 2 minutes)
to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of
1 mL/min.

e Mass Spectrometry: The mass spectrometer was operated in El mode at 70 eV. The ion
source temperature was maintained at 230°C, and the quadrupole analyzer temperature was
150°C. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500
amu.

Visualizations

The following diagram illustrates the general workflow for the acquisition of the spectral data
described in this guide.
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Workflow for Spectral Data Acquisition of 5-Bromo-2-fluoropyridine

Sample Preparation

5-Bromo-2-fluoropyridine (Liquid)

SpectroscoLic Analysis

NMR Spectroscopy
(*H and 3C)

FT-IR Spectroscopy
(ATR)

Mass Spectrometry
(GC-MS, EI)

l Data Processing & I$terpretation

NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z Values, Fragmentation)

Click to download full resolution via product page

Caption: General workflow for acquiring NMR, IR, and MS spectral data.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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